molecular formula C11H22NO5P B3265357 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate CAS No. 404581-63-1

7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate

Cat. No. B3265357
CAS RN: 404581-63-1
M. Wt: 279.27 g/mol
InChI Key: ZSSAGBUASKGQMB-UHFFFAOYSA-N
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Description

The compound “7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate” is a complex organic molecule. It contains a heptyl chain (a seven-carbon alkyl group), an amino group (NH2), a methylacryloyl group (which includes a double bond and a carbonyl group), and a dihydrogen phosphate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the double bond in the methylacryloyl group could introduce some rigidity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amino group and the dihydrogen phosphate group are both capable of participating in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dihydrogen phosphate group could make the compound soluble in water .

Future Directions

The potential applications of this compound could be vast, depending on its properties. For example, compounds with similar structures have been studied as potential biomarkers for diseases like Alzheimer’s .

properties

IUPAC Name

7-(2-methylprop-2-enoylamino)heptyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO5P/c1-10(2)11(13)12-8-6-4-3-5-7-9-17-18(14,15)16/h1,3-9H2,2H3,(H,12,13)(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAGBUASKGQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCCOP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30785777
Record name 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate

CAS RN

404581-63-1
Record name 7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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